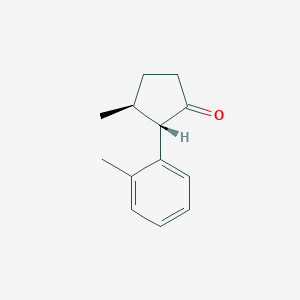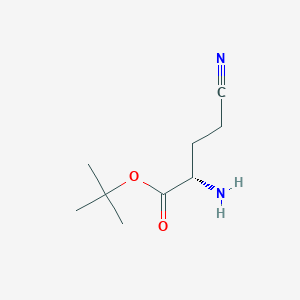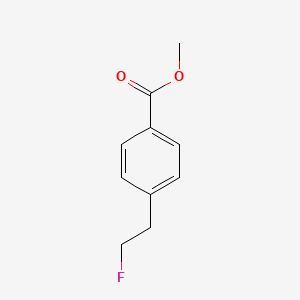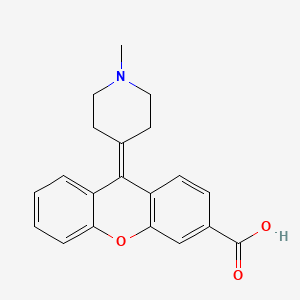
(2S,3S)-3-methyl-2-(2-methylphenyl)cyclopentan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3S)-3-methyl-2-(2-methylphenyl)cyclopentan-1-one is an organic compound with a unique structure that includes a cyclopentanone ring substituted with a methyl group and a 2-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-3-methyl-2-(2-methylphenyl)cyclopentan-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves starting from D-ribose and proceeding through a series of steps including cyclization in the presence of 1,8-diazabicyclo[5.4.0]undec-7-ene, followed by decarboxylation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of organic synthesis and scale-up processes would apply, involving optimization of reaction conditions, purification steps, and ensuring the stereochemical purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2S,3S)-3-methyl-2-(2-methylphenyl)cyclopentan-1-one can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to form more complex structures.
Reduction: Reduction reactions can be used to modify the ketone group or other functional groups present in the molecule.
Substitution: The aromatic ring and the cyclopentanone ring can undergo substitution reactions, introducing new substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
(2S,3S)-3-methyl-2-(2-methylphenyl)cyclopentan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Its derivatives may have biological activity and can be studied for potential therapeutic applications.
Medicine: Research into its pharmacological properties could lead to the development of new drugs.
Industry: It may be used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism by which (2S,3S)-3-methyl-2-(2-methylphenyl)cyclopentan-1-one exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The exact pathways and targets would be determined through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other cyclopentanone derivatives with different substituents on the ring or the aromatic group. Examples include:
Properties
CAS No. |
824390-75-2 |
|---|---|
Molecular Formula |
C13H16O |
Molecular Weight |
188.26 g/mol |
IUPAC Name |
(2S,3S)-3-methyl-2-(2-methylphenyl)cyclopentan-1-one |
InChI |
InChI=1S/C13H16O/c1-9-5-3-4-6-11(9)13-10(2)7-8-12(13)14/h3-6,10,13H,7-8H2,1-2H3/t10-,13-/m0/s1 |
InChI Key |
QNRHTTUBBPOBBJ-GWCFXTLKSA-N |
Isomeric SMILES |
C[C@H]1CCC(=O)[C@@H]1C2=CC=CC=C2C |
Canonical SMILES |
CC1CCC(=O)C1C2=CC=CC=C2C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[1-(4-Ethylbenzoyl)-5-methoxy-2-methyl-1h-indol-3-yl]acetic acid](/img/structure/B14212388.png)
![[3-(Pyrimidin-2-yl)phenyl]acetaldehyde](/img/structure/B14212399.png)
![1-(4-{[4-(5-Nitrofuran-2-carbonyl)piperazin-1-yl]methyl}phenyl)ethan-1-one](/img/structure/B14212402.png)




![1H-Benzimidazole, 2-[2-(4,5-diphenyl-1H-imidazol-2-yl)phenyl]-](/img/structure/B14212427.png)


![Fluoro[tris(trifluoromethyl)]silane](/img/structure/B14212445.png)
